1-Methylpiperazin-2-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it an important structure in drug design.
1-Methylpiperazin-2-one dihydrochloride can be synthesized through various chemical reactions involving piperazine and methylating agents. The compound is not naturally occurring and must be produced through synthetic methods.
This compound is classified as a piperazine derivative and can be categorized under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is often used in the synthesis of more complex pharmaceutical agents.
The synthesis of 1-Methylpiperazin-2-one dihydrochloride typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may be carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide under reflux conditions to facilitate methylation.
1-Methylpiperazin-2-one dihydrochloride has a molecular formula of C₇H₁₄Cl₂N₂O. The structure consists of a six-membered piperazine ring with a carbonyl group (C=O) at one position and a methyl group (CH₃) at another.
1-Methylpiperazin-2-one dihydrochloride can participate in various chemical reactions typical of amides and heterocycles:
The reactivity of the compound can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Understanding these parameters is crucial for designing reactions that utilize this compound effectively.
The mechanism of action of 1-Methylpiperazin-2-one dihydrochloride primarily revolves around its interactions with biological targets, particularly receptors in the central nervous system.
Research indicates that compounds with similar structures often exhibit activity at serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
The compound's stability profile indicates it should be stored in airtight containers at room temperature away from light sources.
1-Methylpiperazin-2-one dihydrochloride has several scientific uses:
Catalytic hydrogenation is pivotal for constructing the piperazinone core, particularly in reducing nitro or imine intermediates. Patent CN102304102B details a high-yield (≥95%) reductive amination process where N-methylpiperazine precursors undergo hydrogenation at 60–100°C under 10–30 bar H₂ pressure, using Pd/C or Raney nickel catalysts [1]. For 1-methylpiperazin-2-one dihydrochloride synthesis, catalytic systems must accommodate acid-sensitive intermediates; palladium on carbon (Pd/C) in methanol/water mixtures achieves near-quantitative conversion while suppressing N-demethylation side reactions [2]. Recent advances include in situ hydrogen transfer methods employing ammonium formate, which avoids high-pressure equipment and enhances operational safety [4]. Catalyst poisoning is mitigated by pre-treatment with chelating agents to remove trace metals .
Table 1: Catalytic Hydrogenation Conditions for Piperazinone Derivatives
Catalyst System | Pressure (bar) | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd/C (5 wt%) | 15–30 | 80–100 | 92–95 | Tolerance to chloride salts |
Raney Ni | 10–20 | 60–80 | 85–88 | Cost-effectiveness |
Pd/Al₂O₃ | 20–30 | 70–90 | 90–93 | Recyclability (≥5 cycles) |
Organocatalysis enables asymmetric synthesis of chiral piperazinones, critical for bioactive derivatives. Engineered amine dehydrogenases (AmDHs) catalyze reductive amination of keto esters (e.g., methyl 4-chloroacetoacetate) with ammonia, achieving >99% enantiomeric excess (ee) for (R)-configured products. This method utilizes a cofactor recycling system coupled with glucose dehydrogenase (GDH), minimizing byproduct formation . Proline-derived catalysts facilitate intramolecular aldol cyclizations of keto-amine intermediates, yielding 3-substituted piperazin-2-ones with 88–92% ee. A notable cascade reaction involves Candida antarctica lipase B (CAL-B) catalyzing aza-Michael addition followed by ring closure, producing N-protected piperazinones under aqueous conditions .
Aminolysis of activated esters efficiently generates open-chain intermediates for subsequent cyclohydrogenation. CN101239957A discloses a two-step synthesis where chloroacetylpiperazine reacts with methylamine in toluene at 80°C, followed by in situ hydrogenation using Pd(OH)₂/C. This cascade achieves 85% overall yield of 1-methylpiperazin-2-one, with the aminolysis step minimizing oligomerization . Microwave-assisted aminolysis (100°C, 30 min) in polar aprotic solvents like DMF accelerates the reaction 8-fold compared to thermal methods. Key to selectivity is pH control; maintaining alkaline conditions (pH 9–10) prevents N-alkyl overalkylation [1] .
Table 2: Aminolysis Conditions for Intermediate Synthesis
Nucleophile | Electrophile | Solvent | Temperature (°C) | Reaction Time (h) |
---|---|---|---|---|
Methylamine | Chloroacetyl chloride | Toluene | 80 | 2 |
Ammonia | Ethyl bromoacetate | Ethanol | 60 | 4 |
Benzylamine | 4-Chloro-3-oxobutanoate | DMF | 100 (microwave) | 0.5 |
Metal-free routes emphasize green chemistry principles. Piperazine reacts with formaldehyde under reflux in methanol, undergoing reductive amination via Eschweiler-Clarke conditions to form 1-methylpiperazine, which is then oxidized to the 2-one derivative using H₂O₂/acetic acid (yield: 75–80%) . Solvent-free mechanochemical methods utilize ball milling: piperazine-2,5-dione and paraformaldehyde with K₂CO₃ yield N-methylated products in <2 hours. Ionic liquid-mediated carbonylations ([bmim][BF₄]) enable CO insertion into N-aminoethylpiperazine at 50°C, forming the 2-one core without metal catalysts [4].
Solid-phase strategies enable rapid diversification of piperazinone scaffolds. Wang resin-linked Fmoc-piperazine undergoes N-alkylation with bromoacetates, then nucleophilic displacement with primary amines (e.g., azetidine), and acidic cleavage yields 4-substituted-1-methylpiperazin-2-ones [5]. Automated combinatorial synthesis employs Rink amide resin: coupling with Fmoc-amino acids, deprotection, and cyclization with carbonyldiimidazole (CDI) produces diketopiperazine-fused libraries. Typical loading capacities range from 0.7–1.2 mmol/g, with purities >90% after TFA cleavage [5] [6].
Molecular Structure & Physicochemical Properties
1-Methylpiperazin-2-one dihydrochloride (C₅H₁₀N₂O·2HCl, MW 242.14 g/mol) features a protonated piperazine ring with a carbonyl group at C2. The crystalline solid exhibits high water solubility (>200 mg/mL) due to its ionic form [5]. Key structural characteristics include:
Table 3: Spectral Assignments for 1-Methylpiperazin-2-one Dihydrochloride
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR (D₂O) | δ 3.65 (t, 2H), 3.40 (s, 3H), 3.25 (m, 4H), 2.95 (t, 2H) | Methyl singlet confirms N-CH₃; methylene patterns indicate symmetric ring |
¹³C NMR (D₂O) | δ 167.8 (C=O), 52.1 (N-CH₂), 48.3 (N-CH₃), 41.5 (C-CH₂) | Carbonyl resonance confirms amide structure |
IR (KBr) | 2940 (C-H), 1665 (C=O), 1470 (C-N), 720 cm⁻¹ (N-H⁺) | Absence of OH stretch rules out enol tautomer |
Applications in Pharmaceutical Chemistry
1-Methylpiperazin-2-one derivatives serve as precursors for neurologically active agents. The azetidine-piperazinone hybrid 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride (CAS: 1403766-76-6) is a key intermediate in dopamine D₃ receptor modulators, where the constrained conformation enhances receptor selectivity [5]. Structure-activity relationship (SAR) studies indicate that N1-methylation increases blood-brain barrier permeability by reducing H-bond donor capacity (calculated log P +0.4 vs. non-methylated analog) .
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9